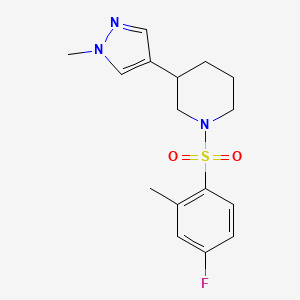

![molecular formula C16H21N3O2S B2865974 2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide CAS No. 869346-55-4](/img/structure/B2865974.png)

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

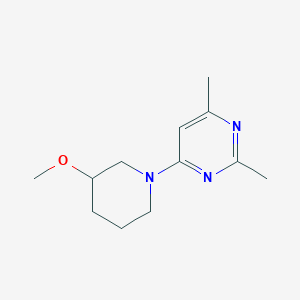

The compound “2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is attached to a methoxyphenyl group and a propylacetamide group. The methoxyphenyl group consists of a phenyl ring with a methoxy (OCH3) substituent, and the propylacetamide group consists of a propyl chain attached to an acetamide group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy could be used to confirm the structure .科学的研究の応用

Cancer Therapy Research

HMS2729H08 has shown potential in cancer therapy research due to its ability to interact with various cellular pathways. Studies suggest that it can inhibit the growth of cancer cells by targeting specific enzymes or receptors involved in cell proliferation . Its role in inducing apoptosis in malignant cells is also being explored, making it a candidate for developing new chemotherapeutic agents.

Neurodegenerative Disease Studies

This compound’s impact on neurodegenerative diseases is another area of interest. It may have neuroprotective properties that could slow the progression of diseases like Alzheimer’s and Parkinson’s. Researchers are investigating its efficacy in protecting neuronal cells from oxidative stress and apoptosis .

Anti-Inflammatory Applications

The anti-inflammatory properties of HMS2729H08 are being researched for potential use in treating chronic inflammatory diseases. It may work by modulating the immune response and inhibiting the production of pro-inflammatory cytokines, thus providing relief from conditions such as rheumatoid arthritis .

Antimicrobial Activity

HMS2729H08 is being studied for its antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting the microbial cell wall or interfering with vital enzymes, offering a new approach to combat antibiotic-resistant bacteria .

Pharmacokinetics and Drug Delivery

The compound’s role in pharmacokinetics and drug delivery systems is a significant field of study. Researchers are examining how HMS2729H08 can be formulated for optimal absorption, distribution, metabolism, and excretion to enhance its therapeutic efficacy .

Molecular Biology and Gene Therapy

In molecular biology and gene therapy, HMS2729H08 is being evaluated for its ability to facilitate gene editing and delivery. Its potential to act as a carrier molecule for gene therapy vectors is of particular interest, which could lead to advancements in treating genetic disorders .

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The compound’s impact on biochemical pathways is also unclear due to the lack of specific target information. Compounds with similar structures have been shown to influence various pathways, such as the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Given its molecular structure, it’s likely to have good absorption and distribution profiles. Its metabolism and excretion patterns would need to be investigated further .

将来の方向性

特性

IUPAC Name |

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-3-8-17-15(20)12-22-16-18-9-10-19(16)11-13-4-6-14(21-2)7-5-13/h4-7,9-10H,3,8,11-12H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCWGPWMKWCUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC=CN1CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2865891.png)

azanide](/img/structure/B2865895.png)

![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865896.png)

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B2865897.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)

![5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2865906.png)

![Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2865912.png)